1-[1-(2,4,6-Trimethylphenyl)octan-2-yl]-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(2,4,6-Trimethylphenyl)octan-2-yl]-1H-imidazole is a synthetic organic compound that belongs to the imidazole class of heterocyclic compounds. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their versatile chemical properties .
Vorbereitungsmethoden
The synthesis of 1-[1-(2,4,6-Trimethylphenyl)octan-2-yl]-1H-imidazole typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Industrial production methods often employ solvent-free conditions and microwave-assisted synthesis to enhance yield and efficiency .
Analyse Chemischer Reaktionen
1-[1-(2,4,6-Trimethylphenyl)octan-2-yl]-1H-imidazole undergoes several types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and alkylation reactions are common, often using reagents like bromine or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields imidazole N-oxides, while reduction can produce various substituted imidazoles .
Wissenschaftliche Forschungsanwendungen
1-[1-(2,4,6-Trimethylphenyl)octan-2-yl]-1H-imidazole has a broad range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential in drug development, particularly in the treatment of infections and inflammatory diseases.
Industry: Utilized in the synthesis of advanced materials, including polymers and catalysts.
Wirkmechanismus
The mechanism of action of 1-[1-(2,4,6-Trimethylphenyl)octan-2-yl]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. This coordination can inhibit or activate enzymes, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
1-[1-(2,4,6-Trimethylphenyl)octan-2-yl]-1H-imidazole can be compared to other imidazole derivatives, such as:
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: Known for its use as a ligand in catalysis.
2-Iminoimidazolines: These compounds are structurally similar but have different electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
61019-44-1 |
---|---|
Molekularformel |
C20H30N2 |
Molekulargewicht |
298.5 g/mol |
IUPAC-Name |
1-[1-(2,4,6-trimethylphenyl)octan-2-yl]imidazole |
InChI |
InChI=1S/C20H30N2/c1-5-6-7-8-9-19(22-11-10-21-15-22)14-20-17(3)12-16(2)13-18(20)4/h10-13,15,19H,5-9,14H2,1-4H3 |
InChI-Schlüssel |
SFLSJEITLKNECU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CC1=C(C=C(C=C1C)C)C)N2C=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.